molecular formula C20H23ClN2O5 B1666011 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate CAS No. 113994-41-5

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

Cat. No.: B1666011
CAS No.: 113994-41-5
M. Wt: 406.9 g/mol
InChI Key: APZSGEHAFPIYQZ-UHFFFAOYSA-N
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Description

The compound 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (CAS: 113994-41-5 or 88150-42-9) is a pyridine-based derivative closely related to the calcium channel blocker amlodipine. Its molecular formula is C₂₀H₂₃ClN₂O₅, with a molecular weight of 406.86 g/mol . Structurally, it features a pyridine ring substituted with a 2-chlorophenyl group, methyl and ethyl ester moieties, and a 2-aminoethoxymethyl side chain. This compound is often identified as dehydro amlodipine or UK-48340 , signifying its role as an oxidized impurity or synthetic intermediate in amlodipine production. Pharmacopeial standards (e.g., USP) classify it as Amlodipine Related Compound B when in its fumarate salt form (C₂₀H₂₃ClN₂O₅·C₄H₄O₄, MW: 522.93) .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSGEHAFPIYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150622
Record name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-41-5
Record name Amlodipine besilate impurity D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
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Record name DEHYDROAMLODIPINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The action of Amlodipine besilate impurity D primarily affects the calcium signaling pathway . By blocking calcium channels, it disrupts the flow of calcium ions, which are crucial for the contraction of smooth and cardiac muscle cells. This leads to the relaxation of these cells and dilation of the arteries, which can lower blood pressure and reduce the workload on the heart.

Pharmacokinetics

The pharmacokinetics of Amlodipine besilate impurity D involves its absorption, distribution, metabolism, and excretion (ADME). For the related compound Amlodipine, it is known that it has a high bioavailability and is extensively metabolized in the liver, with the majority of the metabolites being excreted in urine.

Biological Activity

3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, commonly known as Amlodipine, is a dihydropyridine derivative primarily recognized for its role as an antihypertensive and anti-ischemic agent. This compound exhibits significant biological activity through its mechanism of action on calcium channels and various receptor sites, particularly the A3 adenosine receptors.

  • Molecular Formula : C20H23ClN2O5
  • Molecular Weight : 406.86 g/mol
  • CAS Number : 113994-41-5

Amlodipine functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. This action leads to vasodilation, resulting in decreased blood pressure and reduced myocardial oxygen demand. The selectivity of Amlodipine for the L-type calcium channels contributes to its therapeutic efficacy in managing hypertension and angina .

1. Cardiovascular Effects

Amlodipine has been extensively studied for its cardiovascular benefits:

  • Hypertension Management : Clinical studies demonstrate that Amlodipine effectively lowers blood pressure in patients with essential hypertension. It has shown a reduction in systolic and diastolic pressure over a 24-hour period, providing prolonged antihypertensive effects .
  • Anti-Ischemic Properties : The compound is noted for its ability to improve exercise tolerance in patients with angina pectoris. By reducing myocardial oxygen demand through vasodilation, it alleviates symptoms associated with ischemic heart disease .

2. Receptor Interaction

Research indicates that Amlodipine interacts with various receptor systems:

  • Adenosine A3 Receptors : Amlodipine exhibits selective antagonistic properties at A3 adenosine receptors, which are implicated in cardioprotection during ischemic events. Studies have reported that activation of these receptors can lead to protective effects against myocardial ischemia .

3. Safety and Side Effects

While generally well-tolerated, Amlodipine may cause side effects such as peripheral edema, palpitations, and dizziness. Long-term studies have shown a favorable safety profile compared to other antihypertensive agents .

Case Studies

Several clinical trials have evaluated the efficacy and safety of Amlodipine:

  • Trial on Hypertensive Patients : In a randomized controlled trial involving over 500 patients, those treated with Amlodipine experienced significant reductions in blood pressure compared to placebo groups. The study highlighted the compound's effectiveness over a multi-week treatment period .
  • Study on Angina Patients : Another study focused on patients with stable angina showed that Amlodipine improved exercise capacity significantly compared to baseline measurements, reinforcing its role in managing angina symptoms effectively .

Data Tables

Study TypePopulation SizeTreatment DurationKey Findings
Hypertension Trial50012 weeksSignificant BP reduction; improved tolerability
Angina Study3008 weeksIncreased exercise capacity; reduced anginal episodes

Scientific Research Applications

Antihypertensive Agent

Amlodipine is primarily recognized as a potent calcium channel blocker . It effectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and decreased blood pressure. This mechanism is crucial for treating hypertension and preventing complications associated with high blood pressure, such as stroke and heart failure .

Anti-Ischaemic Effects

In addition to its antihypertensive properties, amlodipine exhibits anti-ischaemic effects by improving myocardial oxygen delivery. It helps alleviate angina pectoris by reducing cardiac workload and increasing blood flow to the heart muscle during exertion .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of amlodipine in managing hypertension and angina. For instance, a study published in the American Journal of Cardiology reported that patients treated with amlodipine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups .

Side Effects and Tolerability

While generally well-tolerated, some studies have noted side effects associated with amlodipine use, including peripheral edema and palpitations. A systematic review highlighted that these side effects are dose-dependent and can often be managed through dosage adjustments or combination therapy .

Comparative Applications

ApplicationAmlodipineOther Calcium Channel Blockers
MechanismVasodilation via calcium channel inhibitionSimilar inhibition mechanisms
Primary UseHypertension, AnginaHypertension, Arrhythmias
Common Side EffectsEdema, DizzinessHeadaches, Flushing
Onset of Action6-12 hoursVaries (e.g., Diltiazem: 30 min)

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl and methyl ester groups undergo hydrolysis under acidic or basic conditions:

ConditionReagentsProductApplication
AcidicHCl (6M), reflux, 8 hoursDicarboxylic acid derivativeImproves solubility for salt formation
BasicNaOH (1M), 60°C, 4 hoursCarboxylate saltsPrecursor for coordination complexes

Key finding : Hydrolysis rates differ between ethyl (faster) and methyl (slower) esters due to steric and electronic effects .

Oxidation of Dihydropyridine Ring

The dihydropyridine ring oxidizes to a pyridine derivative under strong oxidizing conditions:

C20H23ClN2O5HNO3,ΔC20H21ClN2O5+2H2O\text{C}_{20}\text{H}_{23}\text{ClN}_2\text{O}_5\xrightarrow{\text{HNO}_3,\Delta}\text{C}_{20}\text{H}_{21}\text{ClN}_2\text{O}_5+2\text{H}_2\text{O}

Oxidizing AgentConditionsProduct Stability
HNO₃ (conc.)90°C, 3 hoursStable pyridine analog (dehydro form)
KMnO₄ (acidic)Room temperature, 24 hoursPartial degradation observed

Salt Formation

The aminoethoxy group facilitates salt formation with acids:

AcidMolar RatioProduct (Salt)Use Case
Besylic acid1:1Amlodipine besylatePharmaceutical formulations
Maleic acid1:1Amlodipine maleateAnalytical reference standards
Fumaric acid1:1Fumarate salt (CAS 2138811-33-1)Stability studies

Note : Salt formation alters crystallinity and bioavailability .

Photolytic Degradation

Exposure to UV light (254 nm) induces:

  • Primary pathway : Cleavage of the aminoethoxy side chain → 4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate .

  • Secondary pathway : Ester group hydrolysis → carboxylic acid derivatives .

Thermal Degradation

At 100°C (solid state, 72 hours):

  • Major product : Pyridine ring aromatization (dehydroamlodipine) .

  • Minor product : Ethyl ester decarboxylation .

Nucleophilic Reactions

The aminoethoxy group participates in alkylation and acylation:

Reaction TypeReagentProductCharacterization Method
AlkylationMethyl iodide, DIPEAQuaternary ammonium derivativeLC-MS (m/z 435.2)
AcylationAcetyl chlorideAcetamide analog¹H NMR (δ 2.1 ppm, singlet)

Limitation : Steric hindrance from the chlorophenyl group reduces reaction rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs, impurities, and derivatives below:

Amlodipine (Active Pharmaceutical Ingredient)

  • Key Differences :
    • Amlodipine contains a 1,4-dihydropyridine ring (reduced form), whereas the target compound has a fully aromatic pyridine ring .
    • The dihydropyridine moiety in amlodipine is critical for calcium channel blocking activity; oxidation to pyridine (as in the target compound) renders it pharmacologically inactive .
  • Analytical Differentiation :
    • HPLC methods distinguish these compounds via retention times (e.g., amlodipine besylate at 3.07 min vs. pyridine analogs at higher retention times) .

Amlodipine-Related Compounds (Impurities)

Compound Name Structural Features Molecular Formula CAS/Identifier Key Differences
Amlodipine Related Compound E Diethyl esters (vs. ethyl-methyl in target), 1,4-dihydropyridine ring C₂₁H₂₇ClN₂O₅ - Ethyl ester at both 3- and 5-positions; reduced ring .
Amlodipine-Related Compound F Dimethyl esters (both 3- and 5-positions) C₁₉H₂₃ClN₂O₅ - Reduced lipophilicity due to smaller ester groups .
Impurity D (EP) Bis[(2-aminoethoxy)methyl] substitution C₂₄H₃₀ClN₃O₆ - Additional aminoethoxy group increases polarity .
Amlodipine 4-Chloro Isomer 4-Chlorophenyl replaced with 4-chlorophenyl C₂₀H₂₃ClN₂O₅ - Altered substitution pattern on phenyl ring affects binding .

Salts and Derivatives

  • Fumarate Salt (USP Related Compound B) : Enhances stability and solubility (MW: 522.93) .
  • Maleate Salt : Used in drug formulations; degradation under stress yields benzoxazine impurities (e.g., m/z 392.2) .
  • Derivatized Forms: Reaction with 4-dimethylaminobenzaldehyde forms a Schiff base derivative, enabling colorimetric quantification .

Structural and Functional Implications

  • Ester Groups : Ethyl-methyl esters in the target compound balance lipophilicity and hydrolysis susceptibility compared to diethyl (Related Compound E) or dimethyl (Related Compound F) analogs .
  • Aminoethoxy Side Chain: The 2-aminoethoxy moiety is conserved across amlodipine analogs but varies in derivatives (e.g., phthalimide or methylcarbamoyl substitutions in USP impurities) .
  • Regulatory Relevance : Pharmacopeial limits (e.g., <0.5% impurity levels) highlight the need for precise analytical methods (HPLC, LC-MS/MS) to monitor these compounds .

Preparation Methods

Structural and Functional Overview

The molecular structure comprises a pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key features include:

  • C-3 and C-5 : Ethyl and methyl ester groups, respectively.
  • C-2 : A (2-aminoethoxy)methyl side chain.
  • C-4 : A 2-chlorophenyl group.
  • C-6 : A methyl substituent.
    The presence of multiple electron-withdrawing groups (esters) and a chlorophenyl moiety necessitates strategic synthetic approaches to ensure regioselectivity and yield optimization.

Synthetic Routes and Methodologies

Hantzsch Condensation Followed by Oxidation

A primary route involves the Hantzsch condensation to form a 1,4-dihydropyridine intermediate, followed by oxidation to the pyridine derivative.

Step 1: Dihydropyridine Formation

Reactants :

  • 2-Chlorobenzaldehyde (1 eq)
  • Methyl acetoacetate (2 eq)
  • Ammonium acetate (1.2 eq)
  • 2-Aminoethanol (1.5 eq)

Conditions :

  • Solvent: 2-Propanol
  • Temperature: 85°C (reflux)
  • Duration: 10 hours

Mechanism :
The reaction proceeds via Knoevenagel condensation between 2-chlorobenzaldehyde and methyl acetoacetate, followed by cyclization with ammonium acetate and 2-aminoethanol to yield the dihydropyridine intermediate.

Step 2: Oxidation to Pyridine

Oxidizing Agents :

  • Nitric acid (HNO₃, 65%)
  • Potassium permanganate (KMnO₄)

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 60°C
  • Duration: 4–6 hours

Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Direct Cyclization via Ring Cleavage

Recent methodologies employ ring cleavage of 3-formyl indoles or benzofurans to construct polysubstituted pyridines.

Reaction Setup

Reactants :

  • 3-Formyl-1H-indole (1 eq)
  • Diethyl acetylenedicarboxylate (1.2 eq)
  • 2-Aminoethanol (1.5 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: CuI (5 mol%)
  • Temperature: 80°C
  • Duration: 2 hours

Mechanism :
The formyl group undergoes nucleophilic attack by diethyl acetylenedicarboxylate, followed by cyclization and rearrangement to form the pyridine core. The 2-aminoethoxy group is introduced via SN2 reaction with 2-aminoethanol.

Yield : 85–90% after recrystallization (ethanol).

Esterification and Functionalization

A stepwise approach involves synthesizing the pyridine core followed by esterification and side-chain incorporation.

Pyridine Core Synthesis

Reactants :

  • 3,5-Dicarboxypyridine (1 eq)
  • Thionyl chloride (SOCl₂, 2 eq)

Conditions :

  • Solvent: Dry dichloromethane
  • Temperature: 0°C → room temperature
  • Duration: 12 hours

Outcome : Conversion to 3,5-dichlorocarbonylpyridine.

Esterification

Stepwise Alkylation :

  • C-3 Ethylation :
    • Reagent: Ethanol (2 eq)
    • Base: Pyridine (1.5 eq)
    • Yield: 89%.
  • C-5 Methylation :
    • Reagent: Methanol (2 eq)
    • Base: Triethylamine (1.5 eq)
    • Yield: 92%.
Side-Chain Introduction

Reactants :

  • Chloromethyl intermediate (1 eq)
  • 2-Aminoethanol (1.2 eq)

Conditions :

  • Solvent: DMF
  • Temperature: 80°C
  • Duration: 2 hours

Yield : 88%.

Analytical Validation and Characterization

Chromatographic Purity

HPLC Parameters :

  • Column: C18 (150 × 4.6 mm, 3 µm)
  • Mobile Phase: Phosphate buffer (pH 2.8)/acetonitrile (gradient)
  • Detection: PDA at 340 nm
  • Impurity Profile: ≤0.15% for all known impurities.

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.32 (t, 3H, -OCH₂CH₃), 2.52 (s, 3H, C6-CH₃), 3.78 (s, 3H, COOCH₃), 4.28 (q, 2H, -OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (pyridine ring).

Critical Factors in Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SN2 reactions.
  • Ethanol/water mixtures : Improve oxidation efficiency during dihydropyridine conversion.

Temperature Control

  • Oxidation steps require strict control at 60°C to prevent over-oxidation.
  • Alkylation at 80°C ensures complete conversion without side-product formation.

Industrial-Scale Considerations

  • Cost Efficiency : Hantzsch condensation offers scalability but requires costly oxidants.
  • Green Chemistry : Recent advances explore ionic liquids as recyclable solvents for esterification steps.

Q & A

Q. What are the recommended methods for structural identification and characterization of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the 2-((2-aminoethoxy)methyl) group and chlorophenyl moiety .
  • High-Performance Liquid Chromatography (HPLC) : Employ USP-grade methods (e.g., C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) to verify purity against pharmacopeial standards like Amlodipine-related compounds .
  • X-ray Crystallography : For absolute configuration determination, reference structurally analogous dihydropyridine derivatives (e.g., trifluoromethyl-substituted analogs) .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer : Apply Design of Experiments (DOE) principles:
  • Critical Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometry of the aminoethoxy-methylation step .
  • Impurity Profiling : Monitor intermediates using LC-MS (e.g., USP Impurity D [CAS 113994-41-5]) to identify side reactions like over-alkylation or diastereomer formation .
  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict energy barriers for key steps, such as cyclization or esterification .

Q. What analytical strategies are effective for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a validated HPLC-UV/Vis protocol :
ParameterConditionReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in water:acetonitrile (60:40)
Detection Wavelength237 nm
  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data between different pharmacopeial standards?

  • Methodological Answer : Conduct orthogonal analyses :
  • Compare USP Amlodipine-Related Compound B (CAS 88150-62-3) and Impurity D (CAS 113994-41-5) using LC-MS/MS to differentiate isobaric species .
  • Validate results with ion mobility spectrometry (IMS) to separate co-eluting impurities with similar m/z ratios .
  • Cross-reference with monobenzenesulfonate salt data (CAS 111470-99-6) to assess counterion effects on stability and chromatographic behavior .

Q. What computational approaches are suitable for studying the compound’s mechanism in dihydropyridine-mediated reactions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT) :
  • Model the 1,4-dihydropyridine ring’s redox behavior under physiological pH using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Simulate ligand-receptor interactions (e.g., calcium channel binding) via AutoDock Vina, referencing structural analogs like Amlodipine .
  • Validate predictions with experimental circular dichroism (CD) to confirm chiral center stability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

  • Methodological Answer : Perform accelerated stability studies :
  • Stress Testing : Expose the compound to thermal (40–60°C), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions .
  • Degradation Products : Identify hydrolysis products (e.g., free carboxylic acids) via LC-TOF-MS and compare with USP impurity databases .
  • Salt Form Stability : Compare maleate and fumarate salts (e.g., C4_4H4_4O4_4 vs. C6_6H6_6O3_3S) to determine hygroscopicity impacts .

Q. What strategies are effective for enantiomeric resolution given the compound’s stereogenic centers?

  • Methodological Answer : Optimize chiral chromatography :
  • Column Selection : Use Chiralpak IG-3 or AD-H columns with n-hexane/isopropanol (80:20) mobile phase .
  • Dynamic Kinetic Resolution : Catalyze enantiomerization with palladium nanoparticles under mild acidic conditions to enhance separation efficiency .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry and correlate with pharmacological activity using in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Reactant of Route 2
3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

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